molecular formula C22H23F2N3OS B2934634 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 897482-18-7

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B2934634
CAS No.: 897482-18-7
M. Wt: 415.5
InChI Key: HEXKTWOFOZBRHY-UHFFFAOYSA-N
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Description

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a synthetic heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The piperazine moiety at position 2 is further functionalized with a 4-tert-butylbenzoyl group. The fluorine substituents enhance lipophilicity and metabolic stability, while the bulky tert-butyl group may influence steric interactions in binding pockets .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3OS/c1-22(2,3)15-6-4-14(5-7-15)20(28)26-8-10-27(11-9-26)21-25-19-17(24)12-16(23)13-18(19)29-21/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKTWOFOZBRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H20F2N2OS
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, which are critical in regulating mood and anxiety.

Key Receptor Interactions:

  • 5-HT Receptors : The compound acts as an agonist for the 5-HT4 receptor and exhibits moderate antagonistic properties at the 5-HT3 receptor. It shows no affinity for the 5-HT1 or dopamine D2 receptors .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueTarget
Bcr-Abl Inhibition< 100 nMK562 Cells
5-HT4 AgonismModerateSerotonin Receptors
Dopamine D3 BindingK(i) = 0.6 - 1080 nMD3 Receptors

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various benzothiazole derivatives, including our compound, it was found that it exhibited significant inhibition of cell proliferation in K562 leukemia cells. The results indicated that compounds with similar structures demonstrated comparable potency to established inhibitors like Imatinib .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound on animal models. The results suggested that administration led to reduced anxiety-like behaviors in rodent models, correlating with its action on serotonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs identified in the literature include two triazolone-piperazine derivatives reported in Pharmacopeial Forum (2017):

4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

These analogs share a piperazine linker and aryl substituents but differ in their core heterocycles and functional groups (Table 1).

Table 1: Key Structural Differences
Feature Target Compound Analog 1 Analog 2
Core Structure Benzothiazole Triazolone Triazolone
Substituents 4,6-Difluoro; 4-tert-butylbenzoyl 2,4-Dichlorophenyl; sec-butyl 2,4-Dichlorophenyl; propyl
Linker Piperazine Piperazine + dioxolane Piperazine + dioxolane
Heteroatoms S, N (benzothiazole) N, O (triazolone, dioxolane) N, O (triazolone, dioxolane)
Hypothesized Pharmacological Implications

Benzothiazoles are known for kinase inhibition and antimicrobial activity, whereas triazolones are often associated with antifungal and anti-inflammatory effects . Fluorine atoms at positions 4 and 6 enhance metabolic stability and membrane permeability compared to the dichlorophenyl groups in analogs, which may increase toxicity risks due to chlorine’s metabolic liability.

Steric and Electronic Effects :

  • The tert-butyl group in the target compound introduces significant steric bulk, likely reducing off-target interactions compared to the smaller sec-butyl and propyl groups in analogs.
  • The dioxolane ring in analogs adds conformational rigidity, which may restrict binding to flexible active sites.

Pharmacokinetic Profile :

  • The absence of a dioxolane linker in the target compound may improve aqueous solubility, whereas the triazolone analogs’ dioxolane moiety could enhance bioavailability in lipid-rich environments.
Research Findings and Limitations

While direct comparative pharmacological data are unavailable in the provided evidence, structural analysis suggests divergent therapeutic potentials:

  • The target compound’s benzothiazole-fluorine combination aligns with anticancer and neuroprotective drug candidates.
  • Analogs 1 and 2, with dichlorophenyl and triazolone groups, resemble antifungal agents like fluconazole derivatives .

Further studies are required to validate these hypotheses.

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